molecular formula C21H19ClFN3O2 B2555237 N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1252906-44-7

N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2555237
CAS No.: 1252906-44-7
M. Wt: 399.85
InChI Key: XBLNLQHEYCJSSC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClFN3O2 and its molecular weight is 399.85. The purity is usually 95%.
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Biological Activity

N-(3-Chloro-4-fluorobenzyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C20H16ClFN4O
  • Molecular Weight : 382.8 g/mol

This compound is primarily studied for its role as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. HDACs are crucial in regulating gene expression and are implicated in various cancers. The inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against a variety of cancer cell lines. For example:

  • HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating strong inhibitory effects on liver cancer cell proliferation.
  • Other Cell Lines : It has also been tested against several other cancer types, including lung (A549), breast (MDA-MB-231), and colon (SW480) cancers, showing varying degrees of effectiveness.

In Vivo Studies

Preliminary in vivo studies using xenograft models have indicated that the compound can effectively inhibit tumor growth. For instance:

  • Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of about 48.89% compared to a control group treated with standard HDAC inhibitors like SAHA.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Combination Therapy : In experiments combining this compound with standard chemotherapeutics such as taxol and camptothecin, enhanced antiproliferative effects were observed, suggesting a synergistic relationship that could be exploited for improved treatment outcomes.
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in HepG2 cells, indicating its potential as an effective agent in inducing programmed cell death in cancerous cells.

Summary of Findings

Activity TypeCell LineIC50 (μM)TGI (%)
AntiproliferativeHepG21.3048.89
AntiproliferativeA549VariesNot specified
Apoptosis InductionHepG2N/AN/A

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c1-13-3-5-16(9-14(13)2)19-7-8-21(28)26(25-19)12-20(27)24-11-15-4-6-18(23)17(22)10-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLNLQHEYCJSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.